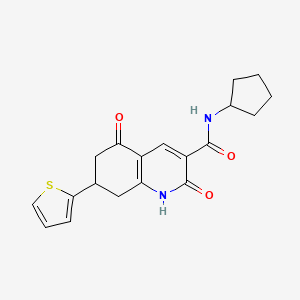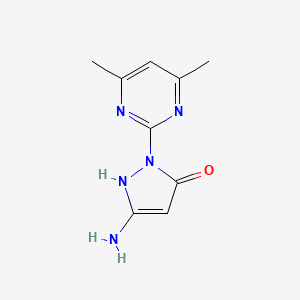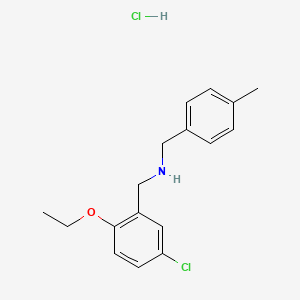![molecular formula C17H24N4O2 B5439914 N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5439914.png)
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as DIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIPO is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth, and the Akt signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammation, and the protection of neurons from damage. N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has also been shown to have low toxicity in vivo, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to cells or animals. However, one of the limitations of using N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide, including:
1. Investigating the potential of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide as a treatment for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
2. Studying the neuroprotective effects of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide and its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
3. Developing new synthesis methods for N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide that improve its yield and solubility.
4. Investigating the potential side effects of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide and its long-term safety in vivo.
5. Studying the effects of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide on other signaling pathways and enzymes involved in inflammation and cancer growth.
In conclusion, N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is a promising compound with potential applications in medical research. Its low toxicity and anti-inflammatory and anti-cancer properties make it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand its mechanism of action and potential side effects, and to develop new synthesis methods that improve its yield and solubility.
Méthodes De Synthèse
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been synthesized using various methods, including the reaction of 1,5-dimethyl-1H-indazole with 3-(1,2-oxazinan-2-yl)propanoyl chloride in the presence of a base, and the reaction of 1,5-dimethyl-1H-indazole with 3-(1,2-oxazinan-2-yl)propanoic acid in the presence of a coupling agent. The yield of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide using these methods ranges from 30 to 70%.
Applications De Recherche Scientifique
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory and anti-cancer properties, and is being investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has also been shown to have neuroprotective effects, and is being studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(1,5-dimethylindazol-3-yl)methyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13-5-6-16-14(11-13)15(19-20(16)2)12-18-17(22)7-9-21-8-3-4-10-23-21/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPNQRLLNSQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2CNC(=O)CCN3CCCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-bromophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5439858.png)
![N-[(2R*,3R*)-2-(2-methoxyethoxy)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2,2-dimethylpropanamide](/img/structure/B5439861.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5439862.png)
![allyl 2-[(3-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoate](/img/structure/B5439866.png)
![4-(6-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5439877.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5439894.png)
![3-[2-fluoro-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5439895.png)
![(1R*,2R*,6S*,7S*)-4-(2-methyl-5-propyl-4-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5439903.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5439926.png)
![3-(benzylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439928.png)
![4-{4-[(4-tert-butylbenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5439934.png)